4-Hydrazinylphenyl pivalate hydrochloride

Description

BenchChem offers high-quality 4-Hydrazinylphenyl pivalate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinylphenyl pivalate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

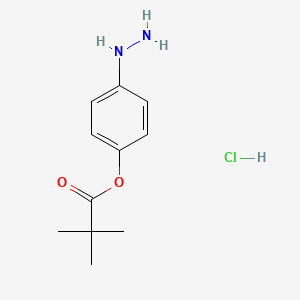

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-hydrazinylphenyl) 2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-11(2,3)10(14)15-9-6-4-8(13-12)5-7-9;/h4-7,13H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQIADUGILCEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 4-Hydrazinylphenyl pivalate hydrochloride?

An In-depth Technical Guide to 4-Hydrazinylphenyl Pivalate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 4-Hydrazinylphenyl pivalate hydrochloride (CAS No. 188820-13-9). The document delves into the compound's chemical identity, physicochemical properties, and a proposed synthetic pathway. The core of this guide focuses on the compound's primary utility as a specialized synthetic intermediate, driven by the reactivity of its hydrazine moiety and the protective function of the pivalate group. Detailed mechanistic insights, representative experimental protocols, analytical characterization methods, and critical safety information are presented to equip researchers, chemists, and drug development professionals with the necessary knowledge for its effective and safe utilization.

4-Hydrazinylphenyl pivalate hydrochloride is a substituted phenylhydrazine derivative. The hydrochloride salt form enhances its stability, particularly against aerial oxidation, and improves its solubility in polar solvents compared to the free base.[1][2][3] The structure's key features are the reactive hydrazine group (-NHNH₂) and the pivalate ester, which acts as a sterically hindered and robust protecting group for the phenolic hydroxyl function.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | 4-Hydrazinylphenyl pivalate hydrochloride |

| Synonyms | 4-(Hydrazinyl)phenyl 2,2-dimethylpropanoate hydrochloride |

| CAS Number | 188820-13-9 |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ |

| Molecular Weight | 244.72 g/mol |

Physicochemical Data

| Property | Value | Source/Rationale |

| Appearance | White to off-white or beige solid/powder. | Typical for phenylhydrazine salts.[4][5] |

| Melting Point | Not available. Phenylhydrazine hydrochloride decomposes around 230-232 °C.[4] | Specific data is not published; expected to be a high-melting solid that may decompose. |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol.[4] | The hydrochloride salt form confers aqueous solubility.[2] |

| Stability | Air and light sensitive; hygroscopic. Store under an inert atmosphere. | Phenylhydrazines are prone to oxidation. Storage under inert gas (Nitrogen or Argon) in a cool, dry place is critical.[6] |

Synthesis and Purification

The proposed pathway begins with the protection of the hydroxyl group of 4-aminophenol, followed by diazotization of the amino group and subsequent reduction to the hydrazine.

Caption: Proposed synthetic workflow for 4-Hydrazinylphenyl pivalate hydrochloride.

Representative Synthetic Protocol

This protocol is a representative example and has not been optimized. All operations must be performed in a well-ventilated chemical fume hood.

Step 1: Synthesis of 4-Aminophenyl Pivalate

-

Dissolve 4-aminophenol (1.0 eq) in pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation. The pivaloyl group is chosen for its steric bulk, which provides high stability against many reagents.

Step 2 & 3: Diazotization and Reduction to 4-Hydrazinylphenyl pivalate hydrochloride

-

Suspend 4-aminophenyl pivalate (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition. The formation of the diazonium salt is confirmed when a drop of the solution turns starch-iodide paper blue.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, stir the mixture for 2-3 hours at low temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold water or isopropanol to remove impurities.

-

Dry the product under vacuum to yield 4-Hydrazinylphenyl pivalate hydrochloride.

Causality: The diazotization reaction must be performed at low temperatures as diazonium salts are unstable and can decompose.[7][8] Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to the corresponding hydrazines.[9][10] The product precipitates from the acidic aqueous solution as the hydrochloride salt.[10]

Core Reactivity and Mechanistic Insights

The synthetic utility of this reagent is dominated by the reactivity of the hydrazine functional group.

The Fischer Indole Synthesis

The most prominent application for phenylhydrazines is the Fischer indole synthesis, a cornerstone reaction for constructing the indole nucleus, a common scaffold in pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the phenylhydrazine and an aldehyde or ketone.

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Pivalate Protecting Group

The pivalate (Piv) group is a robust protecting group for the phenol. Its steric hindrance makes it resistant to a wide range of conditions, including many acidic and basic environments, as well as nucleophiles and mild reducing agents. This stability is crucial, as it allows the hydrazine moiety to undergo reactions like the Fischer indole synthesis without affecting the hydroxyl group.

Deprotection: The pivalate group can be cleaved when desired, typically under strong basic conditions (saponification) using reagents like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or THF.

Applications in Synthetic Chemistry

The primary application of 4-Hydrazinylphenyl pivalate hydrochloride is as a building block for the synthesis of 4-hydroxyindole derivatives. These structures are prevalent in bioactive molecules.

Protocol: Fischer Indole Synthesis of a 6-Pivaloxy-Tetrahydrocarbazole

This protocol details the synthesis of an indole derivative using cyclohexanone as the ketone partner.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Hydrazinylphenyl pivalate hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. If using ethanol, add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or a Lewis acid like zinc chloride (ZnCl₂). Acetic acid can serve as both solvent and catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: The acid catalyst is essential for protonating the hydrazone, which facilitates the key[11][11]-sigmatropic rearrangement step. Heating provides the necessary activation energy for this rearrangement. The choice of solvent can influence reaction rates and yields; polar protic solvents are common.

Analytical Characterization

To confirm the identity, purity, and structure of 4-Hydrazinylphenyl pivalate hydrochloride and its products, a suite of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the hydrazine protons (-NHNH₂), and a prominent singlet integrating to 9 protons for the tert-butyl group of the pivalate ester around 1.3 ppm.

-

¹³C NMR: Expect signals for the aromatic carbons, the ester carbonyl carbon (~177 ppm), and the quaternary and methyl carbons of the pivalate group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion peak corresponding to the free base [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a buffer is a typical starting point.[12][13]

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the hydrazine, a strong C=O stretch for the ester (~1750 cm⁻¹), and C-H bands for the aromatic and aliphatic portions.

Safety, Handling, and Storage

Hydrazine derivatives are classified as highly hazardous and must be handled with extreme caution.[14] They are toxic, potential carcinogens, and may cause skin sensitization.[11][15][16]

Hazard Identification

The following table summarizes the hazards associated with phenylhydrazine compounds, which should be assumed for this derivative.[14][15]

| Hazard Class | GHS Statement |

| Acute Toxicity | H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.[15] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[15] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[15] |

| Sensitization | H317: May cause an allergic skin reaction.[14][15] |

| Mutagenicity/Carcinogenicity | H341: Suspected of causing genetic defects. H350: May cause cancer.[14][15][16] |

| Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure.[11][15] |

| Aquatic Hazard | H400/H410: Very toxic to aquatic life with long-lasting effects.[14][15] |

Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[14]

-

Handling: Avoid creating dust.[11] Do not breathe dust or vapors. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The container should be kept under an inert atmosphere (nitrogen or argon) to prevent degradation.[6] Keep away from oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[11]

Conclusion

4-Hydrazinylphenyl pivalate hydrochloride is a valuable, specialized reagent in organic synthesis. Its bifunctional nature—a reactive hydrazine group for heterocycle formation and a stable pivalate protecting group—makes it an ideal intermediate for the multi-step synthesis of 4-hydroxyindole derivatives and other complex molecules. While its application requires advanced knowledge of synthetic chemistry, the greatest emphasis must be placed on rigorous adherence to safety protocols due to the significant toxicity associated with the phenylhydrazine scaffold.

References

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- (n.d.). 8 - • SAFETY DATA SHEET.

- Fisher Scientific. (2015, February 17). SAFETY DATA SHEET.

- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET.

- ChemSapiens. (n.d.). Understanding 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide Hydrochloride: Synthesis, Applications, and Biological Significance.

- Ricca Chemical. (n.d.). Safety Data Sheet.

- LookChem. (n.d.). 4-BENZYLOXYPHENYLHYDRAZINE HYDROCHLORIDE.

- ChemScene. (n.d.). 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride.

- BLD Pharm. (n.d.). 88933-16-8|1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride.

- PubChem. (n.d.). Hydrazine, (4-biphenylyl)-, hydrochloride.

- Google Patents. (n.d.). CN103553963B - Synthetic method of phenylhydrazine hydrochloride.

- ChemicalBull. (n.d.). 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate.

- ChemicalBook. (n.d.). 4-Benzyloxyphenylhydrazine hydrochloride | 52068-30-1.

- Organic Syntheses. (n.d.). Procedure.

- ATSDR. (n.d.). 6. analytical methods.

- PubChem. (n.d.). 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride.

- Synthonix. (n.d.). 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride.

- Guidechem. (n.d.). 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride 334981-11-2 wiki.

- PubChem. (n.d.). Galaxolide | C18H26O | CID 91497.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Guidechem. (2024, July 2). How is 4-Chlorophenylhydrazine hydrochloride synthesized?.

- (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information.

- Sigma-Aldrich. (n.d.). 4-Bromopiperidine hydrobromide.

- CymitQuimica. (n.d.). CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride.

- Chem-Impex. (n.d.). Biphenyl-4-yl-hydrazine hydrochloride.

- PubChem. (n.d.). 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2).

- European Patent Office. (n.d.). Process for 4-sulfonamidophenyl hydrazines.

- J&K Scientific. (n.d.). Phenylhydrazine Hydrochloride | 59-88-1.

- (2018, December 2). Chromatographic methods of determining hydrazine and its polar derivatives.

- (n.d.). (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride | 17852-67-4.

- Ambeed. (n.d.). 52068-30-1 | (4-(Benzyloxy)phenyl)hydrazine hydrochloride.

- Google Patents. (n.d.). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.

- ResearchGate. (n.d.). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine.

- Cayman Chemical. (n.d.). Polygodial (Tadeonal, CAS Number: 6754-20-7).

- SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.

- Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Hydralazine Hydrochloride?.

- Taylor & Francis. (n.d.). Hydrazine – Knowledge and References.

Sources

- 1. 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate [chemicalbull.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]

- 4. chemiis.com [chemiis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Benzyloxyphenylhydrazine hydrochloride | 52068-30-1 [chemicalbook.com]

- 7. CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. scitepress.org [scitepress.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. riccachemical.com [riccachemical.com]

Technical Monograph: 4-Hydrazinylphenyl Pivalate Hydrochloride

[1]

Executive Summary

4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) is a bifunctional aromatic building block characterized by a reactive hydrazine moiety and a masked phenolic ester (pivalate).[1][2][3] It serves as a critical intermediate in the synthesis of hydrazone-based linkers, particularly within the field of Antibody-Drug Conjugates (ADCs) and intracellular delivery systems. Its structural design allows for the formation of stable hydrazone bonds with carbonyl-containing payloads, while the pivalate ester acts as a lipophilic "pro-moiety" or a latent electronic switch that can be activated by esterase cleavage.

Chemical Identity & Structural Analysis

The molecule consists of a phenyl ring substituted at the para positions with a bulky pivalate ester and a hydrazinyl group, isolated as the hydrochloride salt to ensure stability and solubility.

Physicochemical Data

| Property | Specification |

| IUPAC Name | (4-hydrazinylphenyl) 2,2-dimethylpropanoate hydrochloride |

| CAS Number | 1187927-89-4 |

| Molecular Formula | C₁₁H₁₆N₂O₂[3] · HCl |

| Molecular Weight | 244.72 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Hydrazine) | ~5.2 (Conjugate acid) |

Structural Visualization

The steric bulk of the tert-butyl group in the pivalate ester provides resistance to non-enzymatic hydrolysis, ensuring the linker remains intact during systemic circulation until cellular entry.

Synthetic Methodology

While direct acylation of 4-hydrazinophenol is possible, it often suffers from regioselectivity issues (N-acylation vs. O-acylation). The Nitro-Reduction-Diazotization route is the authoritative protocol for high-purity synthesis, ensuring the ester is established before the sensitive hydrazine group is generated.

Retrosynthetic Analysis

-

Target: 4-Hydrazinylphenyl pivalate HCl.

-

Precursor: 4-Aminophenyl pivalate (via reduction of nitro).

-

Starting Material: 4-Nitrophenol and Pivaloyl Chloride.

Step-by-Step Protocol

Step 1: Esterification

Reagents: 4-Nitrophenol, Pivaloyl chloride, Triethylamine (TEA), DCM.

-

Dissolve 4-Nitrophenol (1.0 eq) in dry Dichloromethane (DCM).

-

Add TEA (1.2 eq) and cool to 0°C.

-

Dropwise add Pivaloyl chloride (1.1 eq). The bulky t-butyl group prevents over-reaction.

-

Stir at RT for 4 hours. Wash with NaHCO₃ and brine.

-

Product: 4-Nitrophenyl pivalate.

Step 2: Catalytic Hydrogenation

Reagents: H₂, Pd/C (10%), Ethyl Acetate.

-

Dissolve the nitro ester in Ethyl Acetate.

-

Add Pd/C catalyst. Hydrogenate at 30 psi for 2-4 hours.

-

Filter through Celite to remove catalyst.

-

Product: 4-Aminophenyl pivalate. (Note: Pivalates are stable under neutral hydrogenation conditions).

Step 3: Diazotization & Reduction (The Critical Step)

Reagents: NaNO₂, HCl (conc), SnCl₂·2H₂O.[4]

-

Suspend 4-Aminophenyl pivalate in concentrated HCl at -5°C.

-

Add aqueous NaNO₂ (1.05 eq) dropwise, maintaining temperature < 0°C to form the diazonium salt.

-

Transfer the diazonium solution slowly into a cold (-5°C) solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl.

-

Stir for 2 hours, allowing the temperature to rise to RT.

-

The hydrazine hydrochloride precipitates or is crystallized by adding Ethanol/Ether.

-

Final Product: 4-Hydrazinylphenyl pivalate hydrochloride.

Mechanism of Action & Applications

This compound is frequently utilized to introduce a "tunable" linker into drug conjugates.

Hydrazone Ligation

The hydrazine group reacts selectively with aldehydes or ketones (e.g., on a drug payload or a modified protein) to form a hydrazone .

-

Reaction Conditions: Acidic buffer (pH 4.5 - 5.5) accelerates the reaction.

-

Stability: The resulting aryl hydrazone is moderately stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the endosome/lysosome (pH < 5.0), releasing the payload.

The "Electronic Switch" (Pivalate Role)

In advanced linker designs, the pivalate ester serves as a substrate for intracellular esterases (e.g., carboxylesterase).

-

Entry: The conjugate enters the cell.[5]

-

Activation: Esterases cleave the pivalate, revealing a free phenol (-OH).

-

Cascade: The electron-rich phenol donates electron density into the phenyl ring. This electronic push can destabilize the hydrazone bond (facilitating release) or trigger a 1,6-elimination if part of a self-immolative spacer system.

Safety & Handling

-

Hazards: As a hydrazine derivative, it should be treated as a potential sensitizer and suspected genotoxin.

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is prone to oxidation if left in solution; prepare fresh.

-

PPE: Standard lab coat, nitrile gloves, and fume hood are mandatory.

References

-

Rao, N. et al. "Phosphonate linkers and their use to facilitate cellular retention of compounds." U.S. Patent 10,869,929. Issued December 22, 2020. Link

- Greene, T.W. & Wuts, P.G.M.Protecting Groups in Organic Synthesis. 3rd Edition, John Wiley & Sons, 1999.

- Porcheddu, A. et al. "Hydrazine in Organic Synthesis: Preparation of Hydrazones." Current Organic Chemistry, 2009.

Technical Guide: Synthesis of 4-Hydrazinylphenyl Pivalate Hydrochloride

This technical guide details the rational synthesis of 4-Hydrazinylphenyl pivalate hydrochloride , a specialized intermediate often utilized in the development of protease inhibitors and as a reactive linker in bioconjugation.

Given the competing nucleophilicity between the hydrazine moiety (

Executive Summary & Retrosynthetic Logic

The synthesis of 4-hydrazinylphenyl pivalate presents a classic "chemoselectivity paradox." The hydrazine group is significantly more nucleophilic than the phenol; however, the target molecule requires acylation only at the oxygen (phenol) while preserving the hydrazine as a salt.

Direct reaction of 4-hydrazinophenol with pivaloyl chloride yields the undesired hydrazide (

The Optimized Protocol: We utilize a Protection-Activation-Deprotection cycle.

-

Selective N-Protection: Masking the hydrazine with a tert-butyloxycarbonyl (Boc) group.

-

O-Acylation: Esterification of the phenol using Pivaloyl chloride under basic catalysis.

-

Anhydrous Deprotection: Removal of the Boc group using HCl in a non-aqueous solvent to prevent ester hydrolysis.

Reaction Pathway Visualization

The following diagram outlines the critical control points and intermediate structures.

Caption: Figure 1. Chemoselective synthesis pathway prioritizing N-protection to prevent hydrazide formation.

Detailed Experimental Protocol

Stage 1: Chemoselective N-Protection

Objective: Selectively protect the hydrazine nitrogen without reacting with the phenolic oxygen.

Mechanism: Under mild basic conditions (

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Hydrazinophenol HCl | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (

Protocol:

-

Dissolve 4-Hydrazinophenol HCl (10.0 g, 62.3 mmol) in a mixture of water (50 mL) and 1,4-dioxane (50 mL).

-

Add

(13.1 g, 155.7 mmol) slowly at 0°C to neutralize the HCl salt and buffer the solution. -

Add a solution of

(15.0 g, 68.5 mmol) in dioxane (20 mL) dropwise over 30 minutes. -

Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

-

Workup: Dilute with ethyl acetate (200 mL) and wash with water (2 x 100 mL). The organic layer is dried over anhydrous

and concentrated in vacuo. -

Purification: Recrystallize from Hexane/Ethyl Acetate to yield

as a white solid.

Stage 2: O-Pivaloylation (Esterification)

Objective: Install the pivalate ester on the phenol. Mechanism: Nucleophilic acyl substitution catalyzed by DMAP. The bulky tert-butyl group of the pivaloyl chloride requires DMAP to form the reactive N-acylpyridinium intermediate.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate A | 1.0 | Substrate |

| Pivaloyl Chloride | 1.1 | Acylating Agent |

| Triethylamine (

Protocol:

-

Dissolve Intermediate A (10.0 g, 44.6 mmol) in anhydrous DCM (150 mL) under nitrogen atmosphere.

-

Add

(9.3 mL, 66.9 mmol) and DMAP (270 mg, 2.2 mmol). -

Cool to 0°C. Add Pivaloyl Chloride (6.0 mL, 49.0 mmol) dropwise.

-

Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Intermediate A should disappear).

-

Workup: Wash with 0.5M citric acid (cold, to remove amine/DMAP without hydrolyzing ester), followed by saturated

and brine. -

Isolation: Dry over

and concentrate to yield

Stage 3: Anhydrous Deprotection & Salt Formation

Objective: Remove the Boc group while preserving the pivalate ester. Critical Control Point: Avoid aqueous acid. Pivalate esters are relatively stable, but aqueous acid + heat will cause hydrolysis. Using anhydrous HCl in dioxane precipitates the product immediately, driving the reaction and protecting the ester.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate B | 1.0 | Substrate |

| 4M HCl in Dioxane | 10.0 | Deprotection Agent |

| Diethyl Ether | Solvent | Precipitation Aid |

Protocol:

-

Dissolve Intermediate B (10.0 g, 32.4 mmol) in minimal dry 1,4-dioxane (20 mL).

-

Cool to 0°C. Add 4M HCl in Dioxane (80 mL) dropwise.

-

Stir at room temperature for 1-2 hours. A white precipitate should form.

-

Precipitation: Add anhydrous Diethyl Ether (200 mL) to complete precipitation.

-

Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether (3 x 50 mL).

-

Drying: Dry under high vacuum at 30°C for 12 hours.

-

Final Product: 4-Hydrazinylphenyl pivalate hydrochloride .

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical signatures must be verified:

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Confirms presence of Pivalate. | |

| 1H NMR (DMSO-d6) | Confirms Hydrazine salt. | |

| 1H NMR (DMSO-d6) | Absence of | Confirms Deprotection. |

| IR Spectroscopy | ~1750 | Distinguishes Ester from Amide/Hydrazide. |

| Mass Spectrometry | [M+H]+ = 209.13 (Free base) | Confirms Molecular Weight. |

Troubleshooting & Stability

-

Ester Hydrolysis: If the final NMR shows 4-hydrazinophenol or pivalic acid, water was present during Step 3. Ensure all glassware for the deprotection is oven-dried and reagents are anhydrous.

-

Oxidation: Phenylhydrazines are prone to air oxidation (turning pink/red). Store the final HCl salt under Argon at -20°C. The HCl salt is significantly more stable than the free base.

-

Regioselectivity Failure: If Step 1 yields a mixture, lower the temperature to -10°C and reduce the rate of

addition.

References

-

Selective Protection of Hydrazines

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc vs O-Boc selectivity).

-

Ragnarsson, U., & Grehn, L. (1998).[1] Novel amine chemistry based on the use of Boc-protected derivatives. Accounts of Chemical Research, 31(8), 494-501. Link

-

Pivaloylation Methodology (Steglich Esterification)

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

-

-

Synthesis of Hydrazinophenyl Esters (Analogous Chemistry)

-

Demers, J. P., & Klaubert, D. H. (1987). Synthesis of 4-substituted phenylhydrazines via diazotization. Tetrahedron Letters, 28(42), 4933-4934. (Provides context on the instability of direct diazonium reduction routes for esters). Link

-

Sources

The Diazotization-Reduction Pathway: A Technical Guide to the Synthesis of Aryl Hydrazine Derivatives for Pharmaceutical Applications

This guide provides an in-depth exploration of the diazotization-reduction synthesis of aryl hydrazine derivatives, a cornerstone reaction sequence in medicinal chemistry and drug development. We will delve into the fundamental principles, provide field-proven experimental protocols, and discuss the critical applications of this versatile synthetic route, with a focus on empowering researchers, scientists, and drug development professionals with actionable insights.

Foundational Principles: The Two-Act Play of Diazotization and Reduction

The synthesis of aryl hydrazines from primary aromatic amines is a classic two-step process. The first act, diazotization , transforms the amine into a highly reactive diazonium salt. The second act, reduction , converts this intermediate into the stable and synthetically valuable hydrazine derivative.

Act I: The Diazotization of Primary Aromatic Amines

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form an arenediazonium salt.[1] Due to the instability of nitrous acid, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[2]

The Causality Behind Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[2] Maintaining a low temperature suppresses decomposition and the formation of phenolic byproducts, maximizing the yield of the desired diazonium salt.

-

Excess Mineral Acid: Typically, 2.5 to 3 equivalents of acid are used. The first equivalent protonates the aromatic amine, the second reacts with sodium nitrite to generate nitrous acid, and the third maintains a highly acidic environment to prevent the newly formed diazonium salt from coupling with unreacted amine, a common side reaction that forms colored azo impurities.

The mechanism of diazotization proceeds through the formation of the nitrosonium ion (NO⁺) as the key electrophile, which then reacts with the nucleophilic amine. A series of proton transfers and the elimination of water lead to the formation of the diazonium salt.

Caption: General workflow of diazotization.

Act II: The Reduction of Arenediazonium Salts

The second act involves the reduction of the arenediazonium salt to the corresponding aryl hydrazine. Several reducing agents can be employed, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common in laboratory and industrial settings.[3][4]

Mechanism and Choice of Reducing Agent:

-

Stannous Chloride (SnCl₂): This is a robust and widely used reducing agent, typically in the presence of concentrated HCl.[5] The reaction is believed to proceed through a series of single-electron transfers from Sn(II) to the diazonium salt, ultimately forming the hydrazine.[6] The resulting aryl hydrazine hydrochloride often precipitates from the acidic solution, facilitating its isolation.[7]

-

Sodium Sulfite (Na₂SO₃): This method, often referred to as the Fischer phenylhydrazine synthesis, involves the initial formation of an azo-sulfonate intermediate.[4] This intermediate is then further reduced by another equivalent of sulfite and subsequently hydrolyzed under acidic conditions to yield the aryl hydrazine.[8]

The choice of reducing agent can depend on the substrate and the desired purity of the final product. Stannous chloride is often favored for its efficiency, while the sodium sulfite method can be advantageous in certain large-scale applications.[9]

Caption: Overall chemical transformation.

Field-Proven Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating in-process controls to ensure reaction completion and maximize yield and purity.

In-Process Controls: Ensuring Reaction Fidelity

-

Diazotization Completion: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is the use of starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.[10]

-

Reduction Completion: The disappearance of the diazonium salt can be monitored by taking a small aliquot of the reaction mixture and adding it to a solution of a coupling agent, such as 2-naphthol in a basic solution. The absence of a colored azo dye formation indicates the complete consumption of the diazonium salt.

Protocol 1: Synthesis of 4-Bromophenylhydrazine Hydrochloride via Stannous Chloride Reduction

This protocol is adapted from established procedures and provides a reliable method for the synthesis of a substituted phenylhydrazine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromoaniline | 172.03 | 17.2 g | 0.1 |

| Concentrated HCl | 36.46 | 50 mL | - |

| Sodium Nitrite | 69.00 | 7.25 g | 0.105 |

| Stannous Chloride Dihydrate | 225.65 | 45.1 g | 0.2 |

Procedure:

-

Diazotization: In a 500 mL beaker, suspend 17.2 g (0.1 mol) of 4-bromoaniline in 50 mL of concentrated HCl. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 15 minutes. Test for completion using starch-iodide paper.

-

Reduction: In a separate 1 L beaker, dissolve 45.1 g (0.2 mol) of stannous chloride dihydrate in 50 mL of concentrated HCl. Cool this solution to 0 °C. Rapidly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of 4-bromophenylhydrazine hydrochloride will form.

-

Isolation: After stirring for 30 minutes in the ice bath, collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold brine, followed by cold diethyl ether.

-

Drying: Dry the product under vacuum to yield 4-bromophenylhydrazine hydrochloride as a white to off-white solid.

Protocol 2: Synthesis of Phenylhydrazine via Sodium Sulfite Reduction

This classic procedure, adapted from Organic Syntheses, is a reliable method for preparing the parent phenylhydrazine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Aniline | 93.13 | 37.2 g | 0.4 |

| Concentrated HCl | 36.46 | 105 mL | - |

| Sodium Nitrite | 69.00 | 29.0 g | 0.42 |

| Sodium Sulfite | 126.04 | 106 g | 0.84 |

Procedure:

-

Diazotization: Prepare the benzenediazonium chloride solution as described in Protocol 1, using the quantities listed above.

-

Reduction: In a 2 L flask, dissolve 106 g (0.84 mol) of sodium sulfite in 500 mL of water. Cool the solution to 5 °C and, with vigorous stirring, rapidly add the cold diazonium salt solution. The mixture will turn a bright orange-red.

-

Heating and Hydrolysis: Warm the reaction mixture to 60–70 °C on a steam bath until the color darkens (approximately 30-60 minutes). Add concentrated HCl until the solution is strongly acidic.

-

Isolation: Cool the solution in an ice bath to precipitate phenylhydrazine hydrochloride. Collect the crystals by vacuum filtration.

-

Liberation of the Free Base: Dissolve the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the mixture is strongly basic. Extract the liberated phenylhydrazine with an organic solvent like diethyl ether. Dry the organic extracts and remove the solvent under reduced pressure to obtain phenylhydrazine as a pale yellow oil.

Quantitative Data and Characterization

The following table provides a summary of representative yields for the synthesis of various aryl hydrazines using the diazotization-reduction method.

| Starting Amine | Reducing Agent | Product | Yield (%) | Reference |

| Aniline | SnCl₂ | Phenylhydrazine HCl | 98 | [5] |

| 4-Bromoaniline | Zn/HCl | 4-Bromophenylhydrazine | 38.1 | [3] |

| 2,4-Dinitroaniline | Hydrazine Hydrate | 2,4-Dinitrophenylhydrazine | ~85 | [11] |

| Aniline | Na₂SO₃ | Phenylhydrazine | 80-84 | |

| 3-Iodoaniline | SnCl₂ | 3-Iodophenylhydrazine | 49 (overall) | [7] |

Characterization of Aryl Hydrazines:

The identity and purity of the synthesized aryl hydrazines should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations can be observed.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

Applications in Drug Development: The Gateway to Indoles and Beyond

Aryl hydrazines are pivotal building blocks in pharmaceutical synthesis, most notably in the Fischer indole synthesis .[12] This powerful reaction allows for the construction of the indole scaffold, a privileged structure found in numerous biologically active compounds.

Case Study: Synthesis of Indomethacin

Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID), is synthesized via a Fischer indole synthesis.[13] The key aryl hydrazine intermediate, 4-methoxyphenylhydrazine, is prepared through the diazotization of p-anisidine followed by reduction.[11] This hydrazine is then condensed with a ketone to construct the indole core of the drug.

Case Study: Synthesis of Triptans

The triptan class of drugs, used for the treatment of migraines, are also frequently synthesized using the Fischer indole synthesis.[1] For example, the synthesis of Eletriptan involves the reaction of a protected phenylhydrazine derivative with an aldehyde to form the indole nucleus. The requisite aryl hydrazines are accessible through the diazotization-reduction pathway.

Safety and Handling: A Prudent Approach

Both diazonium salts and hydrazines are hazardous materials and must be handled with appropriate safety precautions.

-

Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated unless absolutely necessary.[2] They are typically generated and used in solution. The diazotization reaction is exothermic and requires strict temperature control to prevent runaway reactions.

-

Hydrazines: Aryl hydrazines are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Conclusion

The diazotization-reduction synthesis of aryl hydrazines is a robust and versatile method that provides access to a wide range of valuable intermediates for drug discovery and development. By understanding the underlying principles, adhering to validated protocols with in-process controls, and maintaining a strong commitment to safety, researchers can effectively leverage this powerful synthetic tool to advance their scientific endeavors.

References

-

Organic Syntheses, Coll. Vol. 2, p.227 (1943); Vol. 18, p.33 (1938). Link

- Fischer, E.; Jourdan, F. Ber. Dtsch. Chem. Ges.1883, 16, 2241.

- Vogel, A. I. A Text-book of Practical Organic Chemistry, 3rd ed.; Longman: London, 1956; p 593.

-

Coleman, G. H. Org. Synth.1932 , 12, 70. Link

-

Byju's. (2019, February 18). Diazotization Reaction Mechanism. Link

-

WO2005103035A1 - Modified fischer indole synthesis of eletriptan - Google Patents. Link

-

The Science Snail. (2018, February 13). Organic synthesis of indomethacin. Link

-

Vibzz Lab. (2021, October 8). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene [Video]. YouTube. Link

-

Guidechem. (2024, January 23). How can 4-bromophenylhydrazine hydrochloride be synthesized?Link

-

Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006 , 106 (7), 2875–2911. Link

-

Hodişan, T., & Cimpoiu, C. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2570–2583. Link

- Fischer, E. Ber. Dtsch. Chem. Ges.1875, 8, 589.

-

NPTEL. Lecture 16 : Aromatic Diazonium Salts. Link

-

Organic Syntheses, Coll. Vol. 3, p.711 (1955); Vol. 25, p.80 (1945). Link

-

US3410900A - Production of phenylhydrazine - Google Patents. Link

- Guillemard, L.; Jacob, N.; Wencel-Delord, J. Synthesis2020, 52(04), 574-580.

- Hughes, D. L. Org. React.1992, 42, 335-656.

-

Organic Syntheses, Coll. Vol. 5, p.1055 (1973); Vol. 43, p.98 (1963). Link

-

Tang, W., et al. Org. Synth.2012 , 89, 422. Link

-

Scribd. POSTLAB For 2,4 - Dinitrophenylhydrazine Synthesis. Link

-

Royal Society of Chemistry. (2023). The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. Link

-

Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 4, p.42 (1925). Link

-

The Preparation of Substituted Hydrazines. IV. Arylhydrazines via Conventional Methods. J. Med. Chem.1965 , 8 (6), 790–793. Link

-

Gpatindia. (2020, June 18). INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Link

-

Reddit. (2016, June 10). Does this reduction mechanism of an diazonium via stannic chloride sense?Link

-

Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2019, February 23). Link

-

Chemistry & Biology Interface. (2011). Research-Paper-6.pdf. Link

-

ChemicalBook. Phenylhydrazine hydrochloride synthesis. Link

-

ResearchGate. Reaction yields were obtained with p-substituted phenylhydrazines with...Link

-

International Journal of Pharmaceutical Sciences and Research. (2009, December 23). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Link

-

CN107673515A - Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Google Patents. Link

-

SNS Institutions. (2026, February 22). CASE STUDY VIDEO- DIAZOTISATION REACTION- ASSAY OF DAPSONE DEMONSTRATION [Video]. YouTube. Link

- Diazonium Salts. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

ResearchGate. Flow in situ formation of hydrazine derivatives from diazonium salts.Link

-

CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents. Link

- Kamphake, L. J., Hannah, S. A., & Cohen, J. M. (1967). Automated analysis for nitrate by hydrazine reduction.

-

Scribd. Diazotization Titration Methods and Applications. Link

-

Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Link

-

International Journal of Pharmaceutical Sciences and Research. (2017, June 1). COMPARATIVE EVALUATION OF THE EFFECT OF STANNOUS CHLORIDE (SnCl2) AND DIMETHYLTIN DICHLORIDE (DMTC) ON DIAZOTROPHIC GROWTH AND NITROGEN METABOLISM OF NOSTOC MUSCORUM. Link

-

Organic Chemistry Portal. Diazotisation. Link

- Kulkarni, A. A., & Gholap, A. R. (2016). Selectivity engineering of the diazotization reaction in a continuous flow reactor. RSC Advances, 6(78), 74819-74827.

-

Reddit. (2013, June 10). How to reduce the diazonium cation for aryl compounds (anthracene) apart from SnCl2?Link

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Link

-

K K Wagh College of Pharmacy, Nashik. DIAZOTIZATION TITRATION. Link

-

Unacademy. Diazotization Titrations in Pharmaceutical Analysis. Link

-

Scribd. Diazotization Titration in Pharma Analysis. Link

-

Diazotization – Titrations BY:RANJEET RANJAN. Link

Sources

- 1. Fischer_indole_synthesis [chemeurope.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. guidechem.com [guidechem.com]

- 4. Fischer Phenylhydrazine Synthesis [drugfuture.com]

- 5. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 7. scite.ai [scite.ai]

- 8. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 9. US3410900A - Production of phenylhydrazine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 13. academia.edu [academia.edu]

An In-Depth Technical Guide to the Mechanism of Action for Aryl Hydrazine Compounds

Abstract

Aryl hydrazine compounds represent a class of molecules with significant pharmacological and toxicological profiles. Their mechanisms of action are multifaceted, primarily revolving around their ability to be metabolized into reactive intermediates. This guide provides a comprehensive exploration of the core mechanisms, including their well-established role as monoamine oxidase (MAO) inhibitors and the intricate pathways of their bioactivation. We will delve into the generation of reactive species such as diazenes, aryl radicals, and diazonium ions, and their subsequent interactions with biological macromolecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of aryl hydrazine compounds.

Introduction: The Dual Nature of Aryl Hydrazines

Aryl hydrazines are organic compounds characterized by the presence of a hydrazine group (-NHNH2) attached to an aromatic ring. This structural motif confers a unique chemical reactivity that is central to both their therapeutic applications and their toxicological liabilities.[1][2] Historically, aryl hydrazines have been recognized for their role as monoamine oxidase inhibitors (MAOIs), a class of drugs used in the treatment of depression and neurological disorders.[3] However, the clinical use of some aryl hydrazines has been curtailed due to concerns over toxicity, including carcinogenicity and hepatotoxicity.[1]

The seemingly contradictory nature of aryl hydrazines as both therapeutic agents and toxins stems from a common biochemical origin: their metabolic activation into highly reactive intermediates.[4][5] Understanding these bioactivation pathways is therefore paramount for the rational design of safer aryl hydrazine-based drugs and for assessing the risks associated with exposure to these compounds.

Monoamine Oxidase Inhibition: A Primary Pharmacological Action

One of the most extensively studied mechanisms of action for certain aryl hydrazines is the inhibition of monoamine oxidases (MAOs). MAOs are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, aryl hydrazine drugs increase the synaptic availability of these neurotransmitters, leading to their antidepressant and other neurological effects.

The inhibition of MAO by aryl hydrazines is often irreversible and proceeds through a mechanism-based inactivation pathway.[3][6] The process can be summarized as follows:

-

Enzyme-Catalyzed Oxidation: The aryl hydrazine binds to the active site of MAO and undergoes an enzyme-catalyzed oxidation.[3][7]

-

Formation of a Diazene Intermediate: This initial oxidation leads to the formation of a reactive diazene (Ar-N=NH) intermediate.[3][4]

-

Generation of an Aryl Radical: The diazene intermediate can then react with molecular oxygen to generate an aryl radical (Ar•), molecular nitrogen (N2), and a superoxide anion.[3][7]

-

Covalent Modification of the FAD Cofactor: The highly reactive aryl radical then covalently binds to the N(5) position of the flavin adenine dinucleotide (FAD) cofactor, leading to the irreversible inactivation of the enzyme.[3][6]

Structural studies have confirmed that the alkylation of the FAD cofactor is the primary mechanism of inhibition for arylalkylhydrazines like phenylethylhydrazine and benzylhydrazine.[3] It is important to note that the binding affinity and inhibitory potency of aryl hydrazines can vary significantly between the two major isoforms of MAO, MAO-A and MAO-B.[3][6][8]

Caption: General Bioactivation Pathway of Aryl Hydrazines.

Downstream Consequences of Bioactivation

The generation of these reactive intermediates can lead to a number of deleterious downstream effects, which are believed to be the underlying cause of aryl hydrazine-induced toxicity.

Covalent Binding to Macromolecules

The electrophilic nature of the reactive intermediates generated from aryl hydrazine metabolism makes them prone to react with nucleophilic sites on cellular macromolecules, including proteins, DNA, and lipids. [9]

-

Protein Adducts: Covalent binding to proteins can lead to enzyme inactivation, disruption of cellular signaling pathways, and the formation of neoantigens that can trigger an immune response. [9][10]For example, the metabolism of iproniazid leads to the formation of an isopropyl radical that covalently binds to cellular proteins. [9]* DNA Adducts: The formation of DNA adducts can lead to mutations and DNA damage, which are key events in the initiation of carcinogenesis. [1][2][11]The antihypertensive drug hydralazine, an aryl hydrazine derivative, has been shown to form covalent adducts with abasic sites in DNA. [12]

Induction of Oxidative Stress

The metabolic activation of aryl hydrazines is often accompanied by the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. [9][13][14][15]This can occur through several mechanisms:

-

Redox Cycling: The reactive intermediates can participate in redox cycling reactions, leading to the continuous production of superoxide radicals and other ROS.

-

Depletion of Antioxidants: The reactive intermediates can deplete cellular antioxidant defenses, such as glutathione (GSH), making the cell more susceptible to oxidative damage. [9]* Lipid Peroxidation: Aryl radicals can initiate lipid peroxidation, a chain reaction that damages cellular membranes and can lead to cell death. [9] The induction of oxidative stress is thought to play a significant role in the hepatotoxicity and other toxic effects of aryl hydrazines. [9][15]

Experimental Methodologies for Studying Aryl Hydrazine Mechanisms

A variety of experimental techniques are employed to elucidate the mechanisms of action of aryl hydrazine compounds.

In Vitro Enzyme Inhibition Assays

To assess the inhibitory potential of aryl hydrazines against specific enzymes like MAO, in vitro assays are crucial. These typically involve incubating the purified enzyme with the aryl hydrazine compound and measuring the residual enzyme activity using a suitable substrate. [8]Kinetic analyses, such as the determination of IC50 and Ki values, provide quantitative measures of inhibitory potency.

Table 1: Representative Protocol for MAO Inhibition Assay

| Step | Procedure |

| 1. | Prepare a solution of purified human MAO-A or MAO-B in a suitable buffer (e.g., phosphate buffer, pH 7.4). |

| 2. | Prepare serial dilutions of the aryl hydrazine inhibitor. |

| 3. | Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C. |

| 4. | Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a chromogenic or fluorogenic reagent. |

| 5. | Monitor the change in absorbance or fluorescence over time to determine the reaction rate. |

| 6. | Calculate the percentage of inhibition relative to a control without the inhibitor. |

| 7. | Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. |

Trapping of Reactive Intermediates

The direct detection of short-lived reactive intermediates is challenging. Therefore, trapping experiments are often employed. This involves reacting the aryl hydrazine in a metabolically active system (e.g., liver microsomes) in the presence of a trapping agent that forms a stable adduct with the reactive intermediate. These adducts can then be identified and quantified using techniques like mass spectrometry. [16]

Caption: Workflow for a Reactive Intermediate Trapping Experiment.

Detection of Macromolecular Adducts

The formation of protein and DNA adducts can be detected using various methods. For protein adducts, mass spectrometry-based proteomics can be used to identify the specific proteins that are modified and the sites of modification. [10][17]For DNA adducts, techniques like 32P-postlabeling, liquid chromatography-mass spectrometry (LC-MS), and immunological methods can be employed.

Assessment of Oxidative Stress

The induction of oxidative stress can be assessed by measuring various biomarkers:

-

Reactive Oxygen Species (ROS) Production: Cellular ROS levels can be measured using fluorescent probes like dichlorofluorescein diacetate (DCFDA).

-

Lipid Peroxidation: The extent of lipid peroxidation can be quantified by measuring the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE).

-

Glutathione (GSH) Levels: The depletion of cellular GSH can be measured using colorimetric or fluorometric assays.

Conclusion and Future Perspectives

The mechanism of action of aryl hydrazine compounds is a complex interplay of enzyme inhibition and metabolic activation leading to the formation of reactive intermediates. While their ability to inhibit monoamine oxidase has been harnessed for therapeutic benefit, their propensity to undergo bioactivation to reactive species that can damage cellular macromolecules and induce oxidative stress underscores their potential for toxicity. [1][9] Future research in this area should focus on several key aspects:

-

Structure-Activity and Structure-Toxicity Relationships: A deeper understanding of how the chemical structure of aryl hydrazines influences their metabolic fate and reactivity is crucial for the design of safer and more effective drugs.

-

Role of Individual CYP450 Isoforms: Elucidating the specific CYP450 isoforms involved in the bioactivation of different aryl hydrazines will aid in predicting potential drug-drug interactions and inter-individual variability in response.

-

Development of Novel Trapping and Detection Methods: More sensitive and specific methods for detecting reactive intermediates and their adducts will provide greater insight into the initial events of aryl hydrazine-induced toxicity.

By continuing to unravel the intricate mechanisms of action of aryl hydrazine compounds, the scientific community can better leverage their therapeutic potential while minimizing their associated risks.

References

-

Binda, C., et al. (2008). Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. PubMed. Available at: [Link] [3]2. Powell, J. H., & Gannett, P. M. (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. Journal of Environmental Pathology, Toxicology and Oncology. [1]3. Lawson, T. (1987). Metabolism of arylhydrazines by cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase from mouse lungs. PubMed. Available at: [Link] [18]4. Binda, C., et al. (2008). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry. Available at: [Link] 5. Antos, J. M., et al. (2009). Site-specific protein modification using lipoic acid ligase and bis-aryl hydrazone formation. [No specific source available from the provided search results]. [7]6. Powell, J. H., & Gannett, P. M. (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. [No specific source available from the provided search results]. [2]7. Davison, A. N. (1957). The Inhibition of Monoamine Oxidase by Arylalkylhydrazines. Portland Press. [19]8. Kalgutkar, A. S., et al. (2005). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate. 9. Abdel-Hafez, A. A., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. [No specific source available from the provided search results]. [8]10. Molodvets, B. V., et al. (2018). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [No specific source available from the provided search results]. [9]11. Kent, U. M., et al. (2006). Synthesis of Substituted Phenyl Diaziridines and Characterization as Mechanism-Based Inactivators of Human Cytochrome P450 2B6. PubMed. Available at: [Link] [20]12. Gannett, P. M., et al. (2002). Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions. ResearchGate. [11]13. Carradori, S., et al. (2010). Synthesis, Stereochemical Separation, and Biological Evaluation of Selective Inhibitors of Human MAO-B: 1-(4-Arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazines. Journal of Medicinal Chemistry. Available at: [Link] [21]14. Geng, X., et al. (2014). Covalent Adduct Formation between the Antihypertensive Drug Hydralazine and Abasic Sites in Double- and Single-Stranded DNA. PMC. Available at: [Link] [12]15. Krylov, I. B., & Terent'ev, A. O. (2026). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [No specific source available from the provided search results]. [22]16. Sar, S., & Chauhan, J. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega. Available at: [Link] [23]17. Vinogradova, E. V., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available at: [Link] [17]18. Vinogradova, E. V., et al. (2015). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PMC. Available at: [Link] [10]19. Kalgutkar, A. S. (2008). 3 Examples of drugs susceptible to bioactivation, which have been withdrawn due to ADRs. ResearchGate. 20. Augusto, O., et al. (1983). Carbon Radicals in the Metabolism of Alkyl Hydrazines. [No specific source available from the provided search results]. [16]21. Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. [No specific source available from the provided search results]. [5]22. Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Available at: [Link] 23. Wang, D. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. eScholarship.org. [24]24. Agency for Toxic Substances and Disease Registry (ATSDR). (1997). ATSDR Hydrazines Tox Profile. [No specific source available from the provided search results]. 25. Atzrodt, J., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Figshare. [25]26. Wikipedia. Hydrazine. Wikipedia. 27. Rojas-V, O., et al. (2022). Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega. Available at: [Link] 28. Kumar, A., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. Available at: [Link] [26]29. Krylov, I. B., & Terent'ev, A. O. (2026). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [No specific source available from the provided search results]. [27]30. Kovács, D., et al. (2025). Development of Diaryl Hydrazones for Alleviation of Mitochondrial Oxidative Stress in Preeclampsia. PMC. [13]31. Toldo, S., et al. (2025). Hydrazide derivatives produce active oxygen species as hydrazine. ResearchGate. [14]32. Wakabayashi, T., et al. (1993). Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria. PubMed. Available at: [Link] [15]33. Palma-Bautista, C., et al. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection. Frontiers. [28]34. Anjo, D., et al. (2019). Cytochrome P450-mediated toxicity of therapeutic drugs. ResearchGate. [29]35. Zanger, U. M., & Schwab, M. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. 36. Mayo Clinic. (2026). Hydralazine (oral route). Mayo Clinic. Available at: [Link] [30]37. Healthline. (2018). Hydralazine. Healthline. Available at: [Link] [31]38. Cleveland Clinic. (n.d.). Hydralazine (Apresoline): Uses & Side Effects. Cleveland Clinic. Available at: [Link] [32]39. GoodRx. (2025). 9 Hydralazine Side Effects You Should Know About. GoodRx.

Sources

- 1. Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.nova.edu [scholars.nova.edu]

- 3. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Site-specific protein modification using lipoic acid ligase and bis-aryl hydrazone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Covalent Adduct Formation between the Antihypertensive Drug Hydralazine and Abasic Sites in Double- and Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Diaryl Hydrazones for Alleviation of Mitochondrial Oxidative Stress in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. courses.washington.edu [courses.washington.edu]

- 17. biorxiv.org [biorxiv.org]

- 18. Metabolism of arylhydrazines by cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase from mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. Synthesis of substituted phenyl diaziridines and characterization as mechanism-based inactivators of human cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. escholarship.org [escholarship.org]

- 25. figshare.com [figshare.com]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. Frontiers | Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. Hydralazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 31. Hydralazine | Side Effects, Dosage, Uses & More [healthline.com]

- 32. my.clevelandclinic.org [my.clevelandclinic.org]

4-Hydrazinylphenyl Pivalate Hydrochloride (CAS 1187927-89-4): A Strategic Intermediate in Next-Generation Antibody-Drug Conjugate (ADC) Linker Synthesis

Executive Summary

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the structural precision of linker chemistry dictates the efficacy and safety of Antibody-Drug Conjugates (ADCs). 4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) has emerged as a critical, bifunctional building block in the synthesis of advanced ADC linkers[1].

This compound features a highly reactive hydrazine moiety—primed for hydrazone formation or heterocycle synthesis—coupled with a pivalate-protected phenolic oxygen. This dual-nature architecture provides synthetic chemists with a robust handle for conjugating complex payloads while preventing premature degradation. This whitepaper explores the physicochemical profile, mechanistic utility, and field-proven protocols for utilizing 4-hydrazinylphenyl pivalate hydrochloride in the development of phosphonate-linked ADCs designed for superior intracellular retention[1].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for maintaining batch-to-batch reproducibility in pharmaceutical synthesis. The hydrochloride salt form is specifically chosen to prevent the auto-oxidation commonly observed in free-base aryl hydrazines[2].

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-Hydrazinylphenyl pivalate hydrochloride |

| CAS Number | 1187927-89-4[3] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ (C₁₁H₁₆N₂O₂ · HCl)[3] |

| Molecular Weight | 244.72 g/mol |

| Form | Solid (White to off-white powder) |

| Purity | ≥95% |

| Storage Conditions | Room temperature, desiccated, under inert atmosphere[4] |

Mechanistic Utility: The Pivaloyl Advantage

The strategic inclusion of the pivaloyl (trimethylacetyl) group is not arbitrary; it is a calculated choice driven by steric kinetics.

During the synthesis of complex bioconjugates, the highly nucleophilic hydrazine moiety must react selectively with a payload's ketone or aldehyde to form a hydrazone linkage. If the para-phenolic oxygen were left unprotected, it could undergo competitive side reactions, including O-alkylation or oxidative quinone formation. The bulky tert-butyl moiety of the pivalate ester provides immense steric shielding. This renders the ester highly resistant to nucleophilic attack or premature hydrolysis under the mildly acidic or basic conditions required for hydrazine condensation.

Furthermore, once the hydrazone is formed, the pivalate group can be selectively cleaved to reveal a free phenol. This phenol acts as an essential conjugation point—often phosphorylated to create a phosphonate linker that traps the payload inside target tumor cells[1].

Application in ADC Phosphonate Linkers

A primary application of 4-hydrazinylphenyl pivalate hydrochloride is the synthesis of phosphonate linkers designed to facilitate the cellular retention of compounds with passive cell permeability[1].

When an ADC is internalized by a tumor cell via receptor-mediated endocytosis, it is degraded in the lysosome. Traditional neutral payloads can diffuse out of the target cell, causing off-target toxicity (the "bystander effect"). By utilizing 4-hydrazinylphenyl pivalate to attach a phosphonate group to the payload, the released drug remains negatively charged at physiological pH. This charge prevents the payload from crossing the lipid bilayer, effectively trapping it inside the target cell and maximizing the therapeutic index[1].

Figure 1: Intracellular retention mechanism of phosphonate-linked ADC payloads.

Experimental Protocol: Microwave-Assisted Hydrazone Formation

The following protocol details the coupling of a ketone-containing payload with 4-hydrazinylphenyl pivalate hydrochloride. This methodology is designed as a self-validating system , ensuring that each step has a built-in quality control check to guarantee trustworthiness and high yields[1].

Table 2: Optimized Reaction Parameters

| Parameter | Value/Reagent | Mechanistic Rationale |

| Hydrazine Source | 4-Hydrazinylphenyl pivalate HCl (1.10 eq) | A slight stoichiometric excess ensures the complete consumption of the highly valuable payload precursor. |

| Base | Potassium Acetate (1.50 eq) | Neutralizes the HCl salt to liberate the nucleophilic free hydrazine while buffering the pH to ~5.5, preventing pivalate cleavage. |

| Solvent | Ethanol (0.17 M) | A green, protic solvent that stabilizes the transition state during the dehydration step of hydrazone formation. |

| Energy Source | Microwave (90°C, 15 min) | Rapid, uniform dielectric heating overcomes the activation energy barrier of sterically hindered ketones. |

Step-by-Step Methodology

Step 1: Reagent Preparation & Validation

-

Weigh 500 mg (0.870 mmol) of the ketone payload and 234 mg (0.957 mmol, 1.10 eq.) of 4-hydrazinylphenyl pivalate hydrochloride into a dry 20 mL microwave vial equipped with a magnetic stir bar.

-

Self-Validation Check: Visually inspect the hydrazine salt. It must be a free-flowing white to off-white powder. Yellow or brown discoloration indicates auto-oxidation, which will severely depress yields and requires recrystallization prior to use.

Step 2: Reaction Setup

-

Suspend the reagents in 5.1 mL of anhydrous ethanol (yielding a 0.17 M solution).

-

Add 128 mg (1.305 mmol, 1.50 eq.) of potassium acetate (KOAc). Purge the vial with nitrogen gas and seal it.

-

Causality: The addition of KOAc is the critical kinetic switch. It selectively neutralizes the hydrochloride salt without raising the pH high enough to trigger base-catalyzed saponification of the protective pivalate ester.

Step 3: Microwave Irradiation

-

Place the sealed vial in a dedicated microwave synthesizer. Irradiate at 90°C for exactly 15 minutes.

-

Self-Validation Check: Monitor the reaction progression via LC-MS. The reaction is deemed complete when the payload's ketone peak is fully consumed and the mass spectrum is dominated by the M+H peak of the hydrazone intermediate. If unreacted ketone remains, irradiate for an additional 5 minutes.

Step 4: Isolation & Purification

-

Concentrate the crude reaction mixture under reduced pressure to remove the ethanol.

-

Purify the resulting residue via flash column chromatography (typically utilizing a gradient of Dichloromethane/Methanol) to isolate the pure pivalate-protected hydrazone intermediate.

Figure 2: Synthetic workflow for ADC phosphonate linkers via microwave irradiation.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 4-hydrazinylphenyl pivalate derivatives, rigorous analytical characterization is required:

-

¹H NMR (DMSO-d₆): Look for the distinct singlet of the tert-butyl group (pivalate) around δ 1.30 ppm, integrating to 9 protons. The aromatic protons of the para-substituted phenyl ring should appear as two distinct doublets (an AA'BB' system) between δ 6.80 and 7.20 ppm.

-

Mass Spectrometry (ESI-MS): For the free compound, expect an [M+H]⁺ peak at m/z 209.1 (corresponding to the free base C₁₁H₁₆N₂O₂).

References

-

US Patent 10869929B2 : Phosphonate linkers and their use to facilitate cellular retention of compounds. Google Patents.

-

CymitQuimica : Safety Data Sheet - 4-Hydrazinylphenyl pivalate hydrochloride (Product Code: F633524).

-

BLD Pharmatech Ltd. : Product Documentation - 4-Hydrazinylphenyl pivalate hydrochloride (CAS 1187927-89-4).

Sources

- 1. US10869929B2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1187927-89-4・4-Hydrazinylphenyl pivalate hydrochloride・4-Hydrazinylphenyl pivalate hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

Physical and chemical properties of 4-Hydrazinylphenyl pivalate hydrochloride

Title: Comprehensive Technical Guide on the Physical and Chemical Properties of 4-Hydrazinylphenyl Pivalate Hydrochloride

Introduction & Structural Elucidation

In the landscape of modern medicinal chemistry and complex organic synthesis, the strategic selection of bifunctional building blocks is paramount. 4-Hydrazinylphenyl pivalate hydrochloride (CAS: 1187927-89-4) is a highly specialized intermediate that elegantly combines a reactive nucleophilic center with a robust, sterically shielded protecting group.

From a mechanistic perspective, this molecule is engineered to solve a specific synthetic problem: how to perform harsh cyclization reactions on an arylhydrazine while preserving a sensitive phenolic oxygen for downstream functionalization.

-

The Hydrochloride Salt: Free arylhydrazines are notoriously unstable, rapidly undergoing auto-oxidation in air to form diazonium species and radical byproducts. The hydrochloride salt protonates the terminal nitrogen, drastically increasing the shelf-life and thermal stability of the reagent.

-

The Pivalate Ester: Unlike standard acetate esters which are prone to spontaneous cleavage under mild acidic or basic conditions, the pivalate (tert-butyl ester) provides immense steric bulk. This "umbrella effect" shields the carbonyl carbon from nucleophilic attack, allowing the ester to survive the aggressive conditions required for heterocycle formation[1][2].

Physical Properties & Handling Parameters

To ensure reproducibility across experimental workflows, the foundational physical and chemical properties of 4-Hydrazinylphenyl pivalate hydrochloride are summarized below.

| Property | Value |

| Chemical Name | 4-Hydrazinylphenyl pivalate hydrochloride |

| CAS Registry Number | 1187927-89-4 |

| Molecular Formula | C11H17ClN2O2 |

| Molecular Weight | 244.72 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility Profile | Soluble in DMSO, DMF, MeOH, EtOH; Insoluble in Hexanes |

| Storage Conditions | -20°C, desiccated, protected from light and moisture |

Note on Handling: While the hydrochloride salt mitigates auto-oxidation, solutions of the free base (generated in situ upon the addition of triethylamine or DIPEA) should be used immediately to prevent degradation.

Chemical Reactivity & Mechanistic Pathways

The utility of 4-Hydrazinylphenyl pivalate hydrochloride lies in its predictable reactivity. As an application scientist, I rely on this compound primarily for the synthesis of pyrazoles and indoles where late-stage phenol liberation is required.

Hydrazone Formation and Pyrazole Cyclization